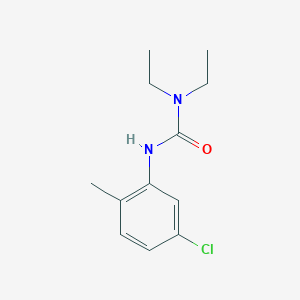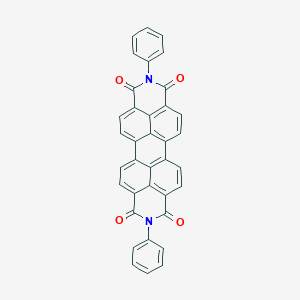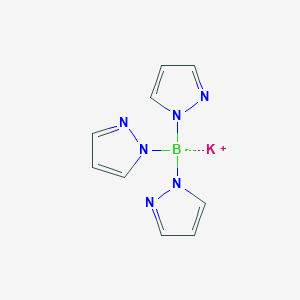![molecular formula C20H8I4Na2O4 B091398 Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate CAS No. 128-72-3](/img/structure/B91398.png)
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate, also known as iopromide, is a contrast agent used in medical imaging procedures such as CT scans and angiograms. It was first introduced in the 1980s and has since become a widely used contrast agent due to its high solubility and low toxicity.
Mécanisme D'action
Iopromide works by selectively increasing the contrast between different tissues in the body. It does this by absorbing X-rays at a different rate than the surrounding tissues, which allows for clearer images to be obtained. The mechanism of action of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has been well-studied and is well-understood.
Biochemical and Physiological Effects
Iopromide is a relatively safe contrast agent, with few reported adverse effects. It is excreted primarily through the kidneys, and studies have shown that it does not accumulate in the body over time. However, in rare cases, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate can cause allergic reactions or kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Iopromide has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with. It is also relatively cheap and widely available. However, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has some limitations as well. Its high solubility can make it difficult to control the concentration of the contrast agent in experiments, and its use in certain types of experiments may be limited due to its potential effects on cell viability.
Orientations Futures
There are several potential future directions for research on Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate. One area of interest is in the development of new contrast agents with improved properties, such as increased solubility or decreased toxicity. Another area of interest is in the use of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate in combination with other chemotherapy drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate in other types of medical imaging procedures, such as MRI scans.
Conclusion
In conclusion, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate is a widely used contrast agent with a well-established synthesis method and mechanism of action. It has several advantages for use in lab experiments, but also has some limitations. Ongoing research is focused on improving the properties of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate and exploring its potential use in other areas of medicine.
Méthodes De Synthèse
Iopromide is synthesized through a multi-step process that involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 4-hydroxybenzophenone in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Iopromide is used as a contrast agent in medical imaging procedures such as CT scans and angiograms. Its high solubility and low toxicity make it an ideal contrast agent for these procedures. In addition to its use in medical imaging, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has also been studied for its potential use in cancer treatment. Studies have shown that Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate can enhance the effectiveness of certain chemotherapy drugs by increasing their uptake into cancer cells.
Propriétés
Numéro CAS |
128-72-3 |
|---|---|
Nom du produit |
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate |
Formule moléculaire |
C20H8I4Na2O4 |
Poids moléculaire |
865.9 g/mol |
Nom IUPAC |
disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate |
InChI |
InChI=1S/C20H10I4O4.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25-26H;;/q;2*+1/p-2 |
Clé InChI |
BJIHPGIDXVDIEW-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3I)I)I)I)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3I)I)I)I)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[g,p]chrysene](/img/structure/B91316.png)












